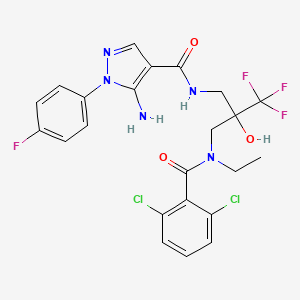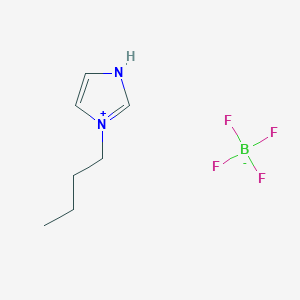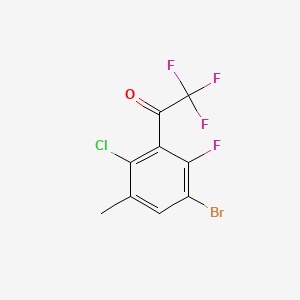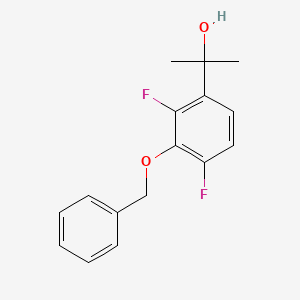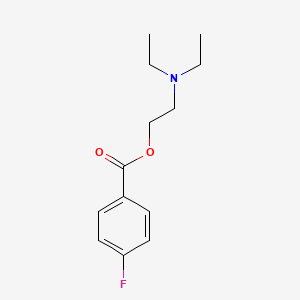
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a chlorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of cyclohexylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with 1-methylpiperidin-4-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1-(4-fluorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-bromobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-methylbenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
Uniqueness
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C21H33ClN2 |
|---|---|
Poids moléculaire |
349.0 g/mol |
Nom IUPAC |
N-[2-[1-[(4-chlorophenyl)methyl]cyclohexyl]ethyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C21H33ClN2/c1-24-15-9-20(10-16-24)23-14-13-21(11-3-2-4-12-21)17-18-5-7-19(22)8-6-18/h5-8,20,23H,2-4,9-17H2,1H3 |
Clé InChI |
PZLDDSDTJZRTFT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NCCC2(CCCCC2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

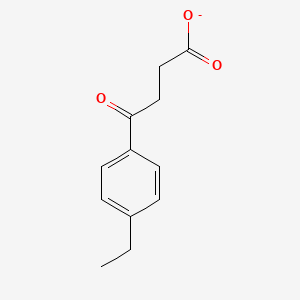
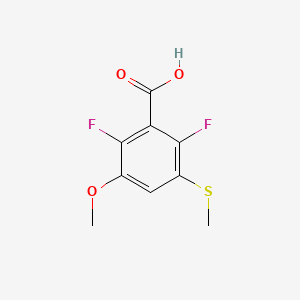
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
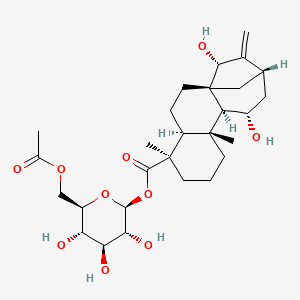
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
